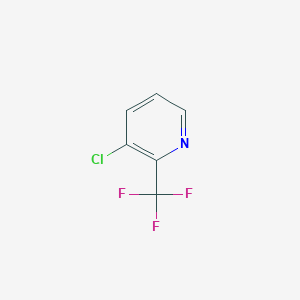

3-Chloro-2-(trifluoromethyl)pyridine

Description

3-Chloro-2-(trifluoromethyl)pyridine (C₆H₃ClF₃N) is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at the 2-position and a chlorine atom at the 3-position. Its molecular structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Key characteristics include:

Structure

2D Structure

Propriétés

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSVNBGIKAARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603656 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-32-9 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the reaction of 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at temperatures between 170°C and 200°C and pressures of at least 200 psig in the absence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, bipyridines, and other complex organic molecules that are useful in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Chemical and Biological Applications

1.1 Medicinal Chemistry

The compound is recognized for its potential as an intermediate in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates. Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral properties.

- Antimicrobial Activity : Studies have shown that 3-Chloro-2-(trifluoromethyl)pyridine demonstrates notable activity against various bacterial pathogens, including Chlamydia trachomatis and Neisseria meningitidis. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia trachomatis | 5.2 μg/mL |

| Neisseria meningitidis | 64 μg/mL |

| Haemophilus influenzae | 32 μg/mL |

This suggests that it may serve as a promising scaffold for developing new antimicrobial agents.

1.2 Agrochemicals

This compound is utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its fluorinated structure enhances the efficacy and stability of active ingredients, making it valuable in agricultural applications .

Case Studies

3.1 Anticancer Activity

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells, revealing a significant reduction in cell viability at higher concentrations. This indicates potential for further development as an anticancer agent.

3.2 Anti-inflammatory Effects

Research into the structure-activity relationships (SAR) of pyridine derivatives indicated that compounds similar to this compound exhibited promising anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Activity against specific bacterial strains | |

| Anticancer | Inhibition of cell proliferation in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory responses |

Mécanisme D'action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it often acts by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The chlorine atom can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyridine Core

The following compounds share the pyridine backbone but differ in substituents, leading to distinct properties:

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances electrophilicity, facilitating nucleophilic substitutions.

- Reactivity: The cyano (-CN) group in 3-Chloro-2-cyano-5-CF₃-pyridine enables further derivatization (e.g., hydrolysis to carboxylic acids), unlike the parent compound .

Substituted Aromatic or Heterocyclic Moieties

Compounds with extended aromatic or heterocyclic systems exhibit altered physicochemical and bioactive profiles:

Key Observations :

- Bioactivity : SC06, with a hydrazinyl-pyrrole group, demonstrates antiapoptotic effects, unlike simpler pyridine derivatives, highlighting the role of complex substituents in drug design .

- Thermal Stability : Nitro and benzyloxy groups (e.g., 7e) increase melting points, suggesting stronger intermolecular interactions .

Agrochemical Derivatives

Pyridine derivatives with specific substitutions are pivotal in agrochemicals:

Key Observations :

- Fluazinam : The amine group at the 2-position and nitro groups enable interactions with fungal enzymes, showcasing how substitutions dictate target specificity .

Activité Biologique

3-Chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its significant biological activity. This compound is utilized in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique chemical structure, characterized by the presence of chlorine and trifluoromethyl groups, contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C6H2ClF3N

- Molecular Weight : 173.53 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which enhances its electronic properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of various enzymes by binding to active sites, influencing metabolic pathways.

- Receptor Binding : It has potential applications in targeting specific receptors, potentially leading to therapeutic effects in various diseases.

- Antimicrobial Effects : Preliminary studies suggest antibacterial activity against certain strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Research indicates that it may inhibit cell proliferation in various cancer cell lines, suggesting its potential role in cancer therapeutics.

- Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory responses.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anti-inflammatory | Potential modulation of inflammatory responses |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations of this compound, suggesting its potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research into the structure-activity relationships (SAR) of pyridine derivatives revealed that compounds similar to this compound exhibited promising anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. This study highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity.

Applications in Drug Development

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their pharmacological properties. For instance, compounds with trifluoromethyl groups have demonstrated increased potency and selectivity against various biological targets, including enzymes and receptors involved in disease processes .

In addition to its use in pharmaceuticals, this compound is also employed in the synthesis of agrochemicals such as pesticides and herbicides due to its ability to enhance the efficacy and stability of active ingredients .

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The compound is synthesized via high-temperature catalytic vapor-phase chlorination of β-picoline derivatives. Key parameters include temperature (160–200°C), chlorine gas flow rate, and catalysts like FeCl₃. Yields vary due to competing halogen exchange reactions, with by-products such as 2-chloro-5-(trifluoromethyl)pyridine observed . Optimization requires GC-MS monitoring to track intermediates and adjust reaction time (typically 6–12 hours).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

- ¹H/¹³C NMR : Assign shifts using coupling patterns (e.g., trifluoromethyl groups show distinct ¹⁹F-¹³C coupling at ~120–125 ppm ).

- X-ray diffraction : Monoclinic space groups (e.g., Pbca) with lattice parameters (e.g., a = 14.66 Å, b = 7.75 Å, c = 20.39 Å) confirm molecular geometry and hydrogen-bonded dimerization via amine-pyridine interactions .

- IR spectroscopy : Bands at 1603 cm⁻¹ (C=N stretching) and 1132 cm⁻¹ (C-F vibrations) validate functional groups .

Q. How are common derivatives like 2-amino-3-chloro-5-(trifluoromethyl)pyridine synthesized, and what are their key properties?

This derivative is prepared via nucleophilic substitution of the chlorine atom using ammonia under pressurized conditions. Key properties include:

- Melting point : 95–97.5°C .

- Biological activity : Exhibits anti-proliferative effects against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) due to interactions with DNA topoisomerase II .

Advanced Research Questions

Q. What strategies enhance regioselective functionalization of this compound in cross-coupling reactions?

Palladium/rhodium-catalyzed protocols enable regioselective C-H activation. For example:

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ (5 mol%) and aryl boronic acids in THF/H₂O (3:1) at 80°C to introduce aryl groups at the 4-position (yield: 70–85%) .

- Direct arylation : Rhodium catalysts (e.g., [RhCl(cod)]₂) with electron-deficient ligands favor substitution at the 6-position, avoiding competing trifluoromethyl group reactivity .

Q. How do structural modifications impact the biological activity of this compound derivatives?

- Hydrazinyl derivatives : Schiff bases like (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine show antifungal activity (MIC = 8 µg/mL against Candida albicans) via membrane disruption, confirmed by SEM imaging .

- Chiral analogs : Introducing methyl groups at the 2-position (e.g., 3-chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine) enhances enantioselective binding to G-protein-coupled receptors .

Q. What computational or experimental approaches resolve contradictions in reported reactivity data for this compound?

- DFT studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the 4-position is more reactive than the 6-position (f⁺ = 0.12 vs. 0.08), aligning with experimental Suzuki coupling yields .

- Competitive kinetic experiments : Compare halogen exchange rates under varying temperatures (e.g., Cl → CF₃ substitution occurs 3× faster at 180°C than 150°C ).

Methodological Considerations

Q. How should researchers handle stability issues during storage and handling?

- Storage : Store under argon at -20°C in amber vials to prevent degradation via moisture or light exposure. Degradation manifests as darkening (indicative of radical formation) .

- Safety : Use PPE (gloves, N95 masks) due to acute toxicity (LD₅₀ = 250 mg/kg in rats) and corrosivity (GHS Hazard Statement H314) .

Q. What analytical workflows are recommended for purity assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.